molecular formula C9H13IO2 B12528561 Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate CAS No. 656232-70-1

Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate

Cat. No.: B12528561
CAS No.: 656232-70-1
M. Wt: 280.10 g/mol
InChI Key: HJPHPWAUMDPYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate: is a chemical compound with the molecular formula C9H13IO2 . It is an ester derivative of 2,4-dimethyl-5-iodo-2,4-pentadienoic acid. This compound is known for its unique structure, which includes an iodine atom attached to a conjugated diene system. The presence of the iodine atom makes it a valuable intermediate in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate typically involves the iodination of 2,4-dimethylpenta-2,4-dienoic acid followed by esterification. One common method includes the reaction of 2,4-dimethylpenta-2,4-dienoic acid with iodine and a suitable oxidizing agent to introduce the iodine atom. The resulting iodinated acid is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate involves its reactivity due to the presence of the iodine atom and the conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo various addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl 5-chloropenta-2,4-dienoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 5-bromopenta-2,4-dienoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 5-fluoropenta-2,4-dienoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine, bromine, and fluorine result in different reaction kinetics and mechanisms, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

656232-70-1

Molecular Formula

C9H13IO2

Molecular Weight

280.10 g/mol

IUPAC Name

ethyl 5-iodo-2,4-dimethylpenta-2,4-dienoate

InChI

InChI=1S/C9H13IO2/c1-4-12-9(11)8(3)5-7(2)6-10/h5-6H,4H2,1-3H3

InChI Key

HJPHPWAUMDPYTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=CI)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.